![molecular formula C15H18N4O3 B2395566 Benzyl N-[(2R)-3-(1H-imidazol-5-yl)-1-(methylamino)-1-oxopropan-2-yl]carbamate CAS No. 183866-89-9](/img/no-structure.png)

Benzyl N-[(2R)-3-(1H-imidazol-5-yl)-1-(methylamino)-1-oxopropan-2-yl]carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

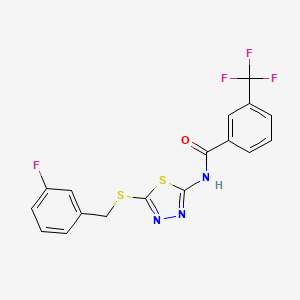

Descripción

“Benzyl N-[(2R)-3-(1H-imidazol-5-yl)-1-(methylamino)-1-oxopropan-2-yl]carbamate” is a compound that contains an imidazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is a key component in the development of new drugs .

Molecular Structure Analysis

The molecular structure of imidazole-containing compounds is characterized by a five-membered ring with two nitrogen atoms. One nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen . The specific molecular structure of “Benzyl N-[(2R)-3-(1H-imidazol-5-yl)-1-(methylamino)-1-oxopropan-2-yl]carbamate” is not available in the sources I have access to.Aplicaciones Científicas De Investigación

Antihypertensive Properties

Benzyl N-[(2R)-3-(1H-imidazol-5-yl)-1-(methylamino)-1-oxopropan-2-yl]carbamate has been investigated for its potential as an antihypertensive agent. Docking studies suggest that derivatives based on (E)-urocanic acid, such as this compound, could serve as leads for developing new AT1 receptor blockers. These blockers play a crucial role in managing hypertension and congestive heart failure .

AT1 Receptor Binding

Researchers synthesized analogues of this compound, varying the substituents at different positions. The newly synthesized molecules were evaluated for their binding affinity to the human AT1 receptor. While some showed moderate or no activity, the study provides insights into the molecular basis of their mode of action. An aliphatic group, similar to losartan, appears important for enhancing binding affinity and activity .

Medicinal Chemistry Insights

Although the biological results didn’t always correlate with high docking scores, this research contributes to our understanding of structure-activity relationships. Medicinal chemists can use these insights to design and synthesize more potent AT1 receptor blockers for hypertension treatment .

Mecanismo De Acción

The mechanism of action of imidazole-containing compounds can vary widely depending on their specific structure and the biological system they interact with . The specific mechanism of action for “Benzyl N-[(2R)-3-(1H-imidazol-5-yl)-1-(methylamino)-1-oxopropan-2-yl]carbamate” is not available in the sources I have access to.

Safety and Hazards

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for Benzyl N-[(2R)-3-(1H-imidazol-5-yl)-1-(methylamino)-1-oxopropan-2-yl]carbamate involves the protection of the amine group, followed by the coupling of the protected amine with the imidazole-containing fragment. The resulting intermediate is then deprotected and coupled with the benzyl carbamate fragment to yield the final product.", "Starting Materials": [ "Methylamine", "2-Bromoacetic acid", "Imidazole", "Benzyl chloroformate", "Triethylamine", "Diisopropylethylamine", "N,N-Dimethylformamide", "Methanol", "Ethyl acetate", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Protection of methylamine with 2-bromoacetic acid to yield N-[(bromomethyl)carbonyl]methylamine", "Coupling of N-[(bromomethyl)carbonyl]methylamine with imidazole in the presence of triethylamine and diisopropylethylamine to yield N-[(2R)-3-(1H-imidazol-5-yl)-1-(methylamino)-1-oxopropan-2-yl]carbamic acid tert-butyl ester", "Deprotection of N-[(2R)-3-(1H-imidazol-5-yl)-1-(methylamino)-1-oxopropan-2-yl]carbamic acid tert-butyl ester with methanol and sodium bicarbonate to yield N-[(2R)-3-(1H-imidazol-5-yl)-1-(methylamino)-1-oxopropan-2-yl]carbamic acid", "Coupling of N-[(2R)-3-(1H-imidazol-5-yl)-1-(methylamino)-1-oxopropan-2-yl]carbamic acid with benzyl chloroformate in the presence of triethylamine and N,N-dimethylformamide to yield Benzyl N-[(2R)-3-(1H-imidazol-5-yl)-1-(methylamino)-1-oxopropan-2-yl]carbamate", "Purification of the final product using ethyl acetate and sodium chloride" ] } | |

Número CAS |

183866-89-9 |

Nombre del producto |

Benzyl N-[(2R)-3-(1H-imidazol-5-yl)-1-(methylamino)-1-oxopropan-2-yl]carbamate |

Fórmula molecular |

C15H18N4O3 |

Peso molecular |

302.334 |

Nombre IUPAC |

benzyl N-[(2R)-3-(1H-imidazol-5-yl)-1-(methylamino)-1-oxopropan-2-yl]carbamate |

InChI |

InChI=1S/C15H18N4O3/c1-16-14(20)13(7-12-8-17-10-18-12)19-15(21)22-9-11-5-3-2-4-6-11/h2-6,8,10,13H,7,9H2,1H3,(H,16,20)(H,17,18)(H,19,21)/t13-/m1/s1 |

Clave InChI |

XBOLOBQXXFYJQA-CYBMUJFWSA-N |

SMILES |

CNC(=O)C(CC1=CN=CN1)NC(=O)OCC2=CC=CC=C2 |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}butan-1-ol hydrochloride](/img/structure/B2395484.png)

![3-Chloro-5-(3-methoxyphenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2395486.png)

![[2-(4-Methylpiperazin-1-yl)-2-(3-thienyl)ethyl]amine](/img/structure/B2395488.png)

![N-[4-[Methyl-[4-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenyl]sulfamoyl]phenyl]acetamide](/img/structure/B2395490.png)

![8-Boc-8-azabicyclo[3.2.1]octan-2-amine](/img/structure/B2395494.png)

![4-[1-[3-(3,4-Dichlorophenyl)propanoyl]piperidin-4-yl]morpholine-3,5-dione](/img/structure/B2395496.png)

![N-(3-fluorophenyl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2395497.png)

![N-(2-chlorobenzyl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2395499.png)

![2-Methyl-4-(piperidin-1-yl)thieno[2,3-d]pyrimidine oxalate](/img/structure/B2395504.png)

![5-chloro-1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione 3-[N-(4-nitrophenyl)hydrazone]](/img/structure/B2395506.png)